molecular formula C34H47NO9 B13411500 [(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

[(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Cat. No.: B13411500
M. Wt: 613.7 g/mol
InChI Key: YYJZWLOTQILZLS-BILIFICXSA-N
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Description

The compound [(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is a complex organic molecule with multiple chiral centers. This compound is characterized by its intricate hexacyclic structure and various functional groups, including acetyloxy, hydroxy, and methoxy groups. Its unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate involves multiple steps, including the formation of the hexacyclic core and the introduction of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process would likely include purification steps such as crystallization or chromatography to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often require specific solvents and temperatures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while substitution of the methoxy groups could introduce new functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexacyclic molecules with multiple chiral centers and functional groups, such as:

  • [(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxy-cyclohexoxy]tetrahydropyran-3,4-diol]
  • [(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxy-cyclohexane]

Uniqueness

The uniqueness of [(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate lies in its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties

Properties

Molecular Formula

C34H47NO9

Molecular Weight

613.7 g/mol

IUPAC Name

[(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO9/c1-7-35-16-32(17-39-3)23(37)14-24(41-5)34-21-13-20-22(40-4)15-33(44-18(2)36,26(30(34)35)28(42-6)29(32)34)25(21)27(20)43-31(38)19-11-9-8-10-12-19/h8-12,20-30,37H,7,13-17H2,1-6H3/t20-,21+,22-,23+,24?,25+,26-,27-,28-,29+,30?,32-,33+,34-/m1/s1

InChI Key

YYJZWLOTQILZLS-BILIFICXSA-N

Isomeric SMILES

CCN1C[C@]2([C@H](CC([C@]34[C@H]2[C@@H]([C@H](C31)[C@@]5(C[C@H]([C@H]6C[C@H]4[C@H]5[C@@H]6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)O)COC

Origin of Product

United States

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